[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid
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Overview
Description
[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid: is a chemical compound with the molecular formula C15H18O3 . It is characterized by the presence of a cyclopentyl ring attached to an acetic acid moiety, with a phenyl group and an oxo group on the ethyl chain. This compound is part of a collection of unique chemicals used in early discovery research .
Preparation Methods
The synthetic routes for [1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid typically involve the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation reactions.
Introduction of the Oxo Group: The oxo group is added through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through carboxylation reactions.
Chemical Reactions Analysis
[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Scientific Research Applications
[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid: can be compared with similar compounds such as:
Phenylacetic Acid: Similar structure but lacks the cyclopentyl ring.
Cyclopentylacetic Acid: Similar structure but lacks the phenyl group.
Benzylacetic Acid: Similar structure but has a benzyl group instead of the phenyl group.
The uniqueness of This compound lies in its combination of the cyclopentyl ring, phenyl group, and oxo group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1-phenacylcyclopentyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-13(12-6-2-1-3-7-12)10-15(11-14(17)18)8-4-5-9-15/h1-3,6-7H,4-5,8-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSPBLUNWXLWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)C2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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